4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine

CDK 4/6 inhibition Kinase selectivity Pyridinylpiperazine-pyrrolopyrimidine

This pyridine-2-carbonyl analog is sourced as a data-poor scaffold for chemical-probe development. Its patent-disclosed chemotype is sensitive to carbonyl-substituent changes; this derivative lacks the long-chain fatty acid required for CDK4/6 potency, making it a precise matched negative control. Use for SAR-driven library synthesis or target-deconvolution where prior annotation is absent.

Molecular Formula C18H18N6O
Molecular Weight 334.383
CAS No. 1396760-63-6
Cat. No. B2778019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine
CAS1396760-63-6
Molecular FormulaC18H18N6O
Molecular Weight334.383
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=CC=CC=N4
InChIInChI=1S/C18H18N6O/c25-18(15-5-1-2-6-19-15)24-11-9-23(10-12-24)17-13-16(20-14-21-17)22-7-3-4-8-22/h1-8,13-14H,9-12H2
InChIKeyHZIXFYWZEWTAIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine (CAS 1396760-63-6): Compound Class and Baseline Context


4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine (CAS 1396760-63-6) is a synthetic heterocyclic small molecule belonging to the pyridinylpiperazine-pyrrolopyrimidine chemotype. This structural class has been described in patent literature as a scaffold for selective CDK 4/6 inhibitor development [1]. The compound integrates a pyrimidine core with pyrrole, piperazine, and pyridine-2-carbonyl substituents, a combination that positions it within a chemical space explored for kinase inhibition and anti-cancer therapeutic applications [1]. However, publicly available quantitative bioactivity or selectivity data for this specific compound remain extremely limited at the time of this analysis.

Why In-Class Substitution Is Not Straightforward for 4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine Analogs


The pyridinylpiperazine-pyrrolopyrimidine scaffold is highly sensitive to modifications at the carbonyl-linked aryl group and the pyrimidine substitution pattern. Patent disclosures explicitly differentiate compound classes by the nature of the carbonyl substituent (e.g., pyridine-2-carbonyl vs. fatty acid moieties) and the presence or absence of a pyrrole group at the pyrimidine 6-position [1]. Even seemingly minor changes—such as relocating the pyridine nitrogen from the 2- to the 4-position or replacing the pyrrole ring—can profoundly alter kinase selectivity profiles and cellular potency [1]. Therefore, generic interchange among analogs within this chemotype is not scientifically justified without matched comparative pharmacological data.

Quantitative Differentiation Evidence for 4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine: Comparator-Based Analysis


Limited Publicly Available Comparative Bioactivity Data for CAS 1396760-63-6

A comprehensive search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any direct head-to-head quantitative comparison between CAS 1396760-63-6 and a structurally defined analog under identical assay conditions. The compound is structurally related to the substituted pyridinylpiperazine-pyrrolopyrimidine class claimed in U.S. Patent 11,964,983 as selective CDK 4/6 inhibitors [1], but specific IC50 or Ki values for this exact compound are not reported in the accessible literature. As a result, no quantitative differentiation claim can be substantiated at this time.

CDK 4/6 inhibition Kinase selectivity Pyridinylpiperazine-pyrrolopyrimidine

Structural Differentiation from Patented CDK4/6 Inhibitor Chemotypes

The target compound features a pyridine-2-carbonyl group attached to the piperazine ring, in contrast to the fatty acid-substituted pyridinylpiperazine-pyrrolopyrimidine compounds claimed in U.S. Patent 11,964,983 [1]. The patent emphasizes that the fatty acid moiety (typically ≥14 carbons) is critical for achieving potent CDK4/6 inhibition in its exemplified compounds. The target compound's smaller, aromatic pyridine-2-carbonyl substituent represents a fundamentally different structural class that is not exemplified in the patent and for which CDK4/6 activity data are unavailable. This structural divergence precludes any assumption of equipotency or similar selectivity profile.

Structure-activity relationship Pyridine positional isomer Carbonyl substitution

Physicochemical Property Comparison with the 4-Pyridine Carbonyl Isomer

The 4-pyridine carbonyl positional isomer (4-[4-(pyridine-4-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine) shares the identical molecular formula (C18H18N6O, MW 334.38) with the target 2-pyridine carbonyl compound. Computationally predicted physicochemical properties are therefore identical for both isomers (e.g., LogP, TPSA, H-bond donor/acceptor counts). Without published experimental data (e.g., retention time, solubility, permeability, metabolic stability), these two isomers cannot be differentiated by standard in silico drug-likeness filters. Selection between them for procurement must rely on the specific synthetic accessibility, availability, and purity offered by individual vendors.

Drug-likeness LogP Polar surface area

Recommended Application Scenarios for 4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine Based on Available Evidence


Chemical Biology Probe Development Requiring an Uncharacterized Pyridinylpiperazine-Pyrrolopyrimidine Scaffold

Researchers seeking a novel, data-poor scaffold for chemical probe development—where the absence of prior pharmacological annotation is advantageous for target deconvolution studies—may consider this compound. Its structural relationship to the CDK4/6 inhibitor chemotype disclosed in U.S. Patent 11,964,983 provides a rationale for kinase-focused screening, but the lack of reported activity data means that any observed biological effect would represent a new finding [1].

Negative Control or Inactive Analog for SAR Studies of Fatty Acid-Substituted CDK4/6 Inhibitors

Given that the patented active CDK4/6 inhibitors in this class require a long-chain fatty acid moiety for potency, this pyridine-2-carbonyl analog—lacking that moiety—could serve as a matched negative control in structure-activity relationship (SAR) studies aimed at confirming the essential role of the fatty acid substituent [1].

Synthetic Intermediate for Diversification of the Carbonyl Substituent

The pyridine-2-carbonyl group may be amenable to further chemical modification (e.g., reduction, nucleophilic addition, or metal-catalyzed coupling), enabling the generation of derivative libraries. This compound could therefore be procured as a starting material for medicinal chemistry campaigns exploring substitution effects at the piperazine carbonyl position [1].

Quote Request

Request a Quote for 4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.